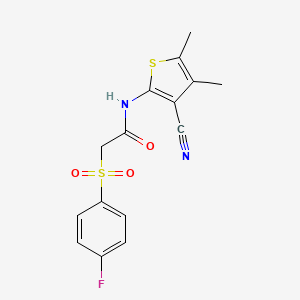
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C15H13FN2O3S2 and its molecular weight is 352.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features a thiophene ring substituted with a cyano group and an acetamide moiety attached to a 4-fluorobenzenesulfonyl group. This unique configuration is believed to contribute to its biological activity.
Molecular Formula
- Molecular Formula : C15H14FNO3S
- Molecular Weight : 305.34 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions, potentially inhibiting their activity.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, influencing gene expression and cellular proliferation.
- Cell Cycle Modulation : It may affect cell cycle progression, particularly in cancer cells, leading to apoptosis or reduced proliferation.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Assay Type | Notes |
|---|---|---|---|
| A549 | 6.26 | 2D Cell Culture | High cytotoxicity observed |
| HCC827 | 6.48 | 2D Cell Culture | Comparable activity to standard drugs |
| NCI-H358 | 20.46 | 3D Cell Culture | Reduced efficacy in 3D models |
| MRC-5 | >50 | Normal Fibroblast | Low toxicity at tested concentrations |
These results indicate that while the compound exhibits significant cytotoxicity against lung cancer cell lines, it also affects normal cells, suggesting a need for further optimization to enhance selectivity.
Antimicrobial Activity
In addition to antitumor effects, the compound has been tested for antimicrobial properties against common pathogens:
| Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| S. cerevisiae | 12 | 100 |
These findings suggest that this compound possesses notable antimicrobial activity, particularly against S. aureus.
Case Studies
- Study on Lung Cancer Cells : In vitro studies using A549 and HCC827 cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study utilized both MTS cytotoxicity assays and BrdU proliferation assays to assess effectiveness.
- Antimicrobial Screening : A separate study focused on the antimicrobial properties of the compound revealed its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent.
属性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S2/c1-9-10(2)22-15(13(9)7-17)18-14(19)8-23(20,21)12-5-3-11(16)4-6-12/h3-6H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUAPTSXQMNQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














